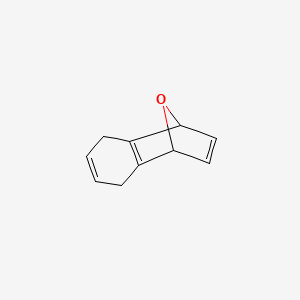
(1-Azidocyclopentyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Azidocyclopentyl)methanol is an organic compound that features both an azide group (-N₃) and a hydroxyl group (-OH) attached to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Azidocyclopentyl)methanol typically involves the azidation of cyclopentylmethanol. One common method is the reaction of cyclopentylmethanol with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(1-Azidocyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of (1-Azidocyclopentyl)aldehyde or (1-Azidocyclopentyl)ketone.
Reduction: The azide group can be reduced to an amine group, yielding (1-Aminocyclopentyl)methanol.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Triphenylphosphine (PPh₃) is commonly used in the Staudinger reaction.
Major Products Formed
Oxidation: (1-Azidocyclopentyl)aldehyde or (1-Azidocyclopentyl)ketone.
Reduction: (1-Aminocyclopentyl)methanol.
Substitution: Iminophosphorane intermediates.
Aplicaciones Científicas De Investigación
(1-Azidocyclopentyl)methanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The azide group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1-Azidocyclopentyl)methanol depends on the specific reaction it undergoes. For example:
In oxidation reactions: , the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
In reduction reactions: , the azide group is converted to an amine group through the addition of hydrogen atoms.
In substitution reactions: , the azide group reacts with triphenylphosphine to form an iminophosphorane intermediate, which can further react to form various products.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylmethanol: Lacks the azide group, making it less reactive in certain types of chemical reactions.
(1-Aminocyclopentyl)methanol: Contains an amine group instead of an azide group, leading to different reactivity and applications.
Cyclopentylamine: Contains only an amine group and lacks the hydroxyl group, resulting in different chemical properties.
Uniqueness
(1-Azidocyclopentyl)methanol is unique due to the presence of both an azide and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and various scientific research applications.
Propiedades
Número CAS |
404344-97-4 |
|---|---|
Fórmula molecular |
C6H11N3O |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(1-azidocyclopentyl)methanol |
InChI |
InChI=1S/C6H11N3O/c7-9-8-6(5-10)3-1-2-4-6/h10H,1-5H2 |
Clave InChI |
VNUUEMVKDBAIBU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)
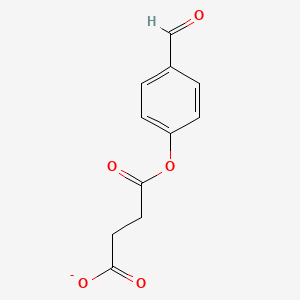
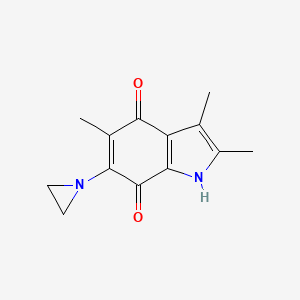

![2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde](/img/structure/B14257182.png)
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan](/img/structure/B14257187.png)
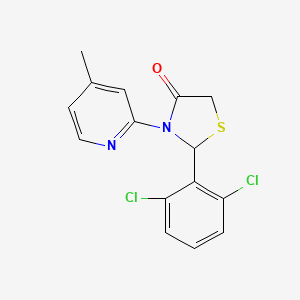
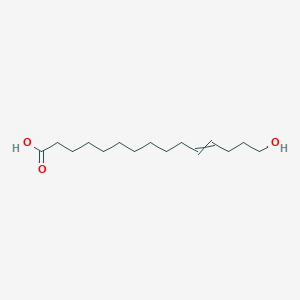
![1-Propanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B14257195.png)

![2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole](/img/structure/B14257202.png)
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)
